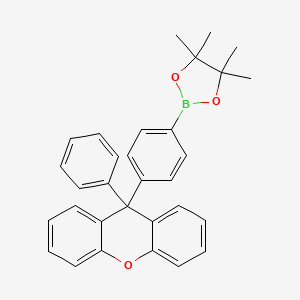
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenyl-substituted xanthene derivative with a boronic acid or boronic ester under specific conditions. The reaction might require a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene or THF (tetrahydrofuran).
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. This might include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters back to their corresponding alcohols.
Substitution: Boronic esters are key intermediates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or THF.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the design of enzyme inhibitors and other biologically active molecules.
Medicine
Boronic esters are explored for their potential in drug development, particularly in cancer therapy and as enzyme inhibitors.
Industry
In the industry, boronic esters are used in the synthesis of advanced materials, including polymers and electronic materials.
作用機序
The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps.
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-bromophenyl)-1,3,2-dioxaborolane
- 9-Phenyl-9H-xanthene
Uniqueness
4,4,5,5-Tetramethyl-2-(4-(9-phenyl-9H-xanthen-9-yl)phenyl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines the properties of boronic esters with the stability and reactivity of xanthene derivatives. This makes it particularly useful in specialized organic synthesis applications.
特性
分子式 |
C31H29BO3 |
|---|---|
分子量 |
460.4 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-(9-phenylxanthen-9-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C31H29BO3/c1-29(2)30(3,4)35-32(34-29)24-20-18-23(19-21-24)31(22-12-6-5-7-13-22)25-14-8-10-16-27(25)33-28-17-11-9-15-26(28)31/h5-21H,1-4H3 |
InChIキー |
QOPNRGBDSCZUPQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(C4=CC=CC=C4OC5=CC=CC=C53)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


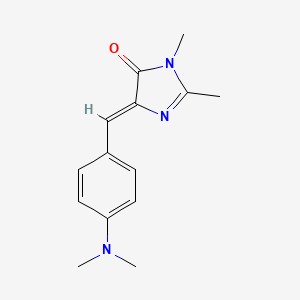
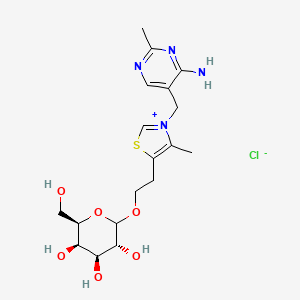




![2-propyl-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B12832035.png)
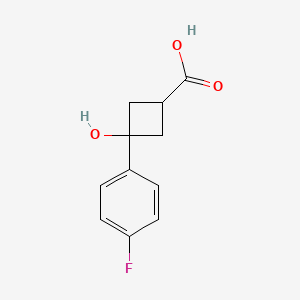
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
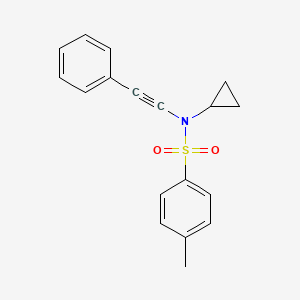



![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
